molecular formula C8H9NO3 B051756 2-Amino-6-methoxybenzoic acid CAS No. 53600-33-2

2-Amino-6-methoxybenzoic acid

Cat. No.: B051756
CAS No.: 53600-33-2
M. Wt: 167.16 g/mol
InChI Key: DYZDIWNRWSNVPT-UHFFFAOYSA-N
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Description

2-Amino-6-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring. This compound appears as a white to light yellow crystalline powder and is known for its applications in various fields, including chemistry and medicine .

Scientific Research Applications

2-Amino-6-methoxybenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-6-methoxybenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxybenzoic acid typically involves the nitration of 2-methoxybenzoic acid followed by reduction. The nitration process introduces a nitro group at the ortho position relative to the methoxy group. This is followed by catalytic hydrogenation to convert the nitro group to an amino group, yielding this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzoic acid
  • 2-Amino-4-methoxybenzoic acid
  • 2-Amino-3-methoxybenzoic acid

Comparison: 2-Amino-6-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-amino-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZDIWNRWSNVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370688
Record name 2-Amino-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53600-33-2
Record name 2-Amino-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-methoxybenzoic Acid
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Synthesis routes and methods I

Procedure details

A solution of 6-methoxy-2-nitrobenzoic acid (3.25 g, 16.5 mM) in ethanol (180 mL) containing 10% palladium-on-carbon catalyst (0.30g) was hydrogenated using a Parr apparatus. When hydrogen consumption ceased, the resulting mixture was filtered through diatomaceous earth and the filtrate concentrated to provide the title benzoic acid (2.76 g, 100%) as a tan solid; MS(CI): 168 (M+H).
Quantity
3.25 g
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reactant
Reaction Step One
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180 mL
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solvent
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0.3 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Fifty-four grams (0.364 mol) of the product prepared in (a) are refluxed with 800 ml of a 25% aqueous solution of potassium hydroxide for 16 hours. After cooling, the reaction solution is adjusted to a pH of 6 by the addition of acetic acid and then extracted several times, each time with one-half liter of ethyl acetate. The combined extracts are dried with sodium sulfate, and the ethyl acetate is distilled off. The residue is purified by column chromatography [silica gel; ethylene chloride/acetone (19:1)]. The uniform fractions are concentrated to dryness.
[Compound]
Name
product
Quantity
0.364 mol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2-amino-6-methoxybenzoic acid in organic synthesis?

A1: this compound serves as a valuable precursor in organic synthesis. Notably, it acts as a starting material for generating the reactive intermediate 3-methoxydehydrobenzene through aprotic diazotization. [, ] This reactive species finds application in various cycloaddition reactions, particularly with furans, to yield structurally diverse cycloadducts. []

Q2: How does the substitution on the furan ring influence the regioselectivity of its reaction with 3-methoxydehydrobenzene derived from this compound?

A2: Research indicates that the nature of the substituent at the 2-position of the furan ring plays a significant role in dictating the isomeric ratio of the cycloadducts formed during the reaction with 3-methoxydehydrobenzene. [] This observation suggests an asynchronous, concerted, biradicaloid reaction pathway, where substituent electronic effects influence the transition state stability and, consequently, the product distribution. [] Further investigations into the specific substituent effects on the reaction pathway and regioselectivity are crucial for optimizing synthetic strategies.

Q3: Beyond its use in generating reactive intermediates, are there other reported applications of this compound?

A3: While its role as a precursor to 3-methoxydehydrobenzene is prominent, this compound exhibits potential as a ligand in coordination chemistry. [] Specifically, it participates in the formation of dysprosium clusters under solvothermal conditions, showcasing its versatility in constructing supramolecular architectures. [] Further exploration of its coordination behavior with different metal ions and under various reaction conditions could unveil novel materials with intriguing properties.

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